5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride
Description
Significance of Thienopyridine Scaffolds in Synthetic Organic Chemistry and Chemical Biology
Thienopyridine scaffolds, which are bicyclic heterocyclic compounds containing fused thiophene (B33073) and pyridine (B92270) rings, are of paramount significance in synthetic organic chemistry and chemical biology. wikipedia.orgresearchgate.net These structures are considered "privileged scaffolds" because they can bind to a variety of biological targets with high affinity, leading to a wide range of pharmacological activities.
Derivatives of the thieno[3,2-b]pyridine (B153574) core, in particular, have been extensively investigated and have shown potential as:
Antiplatelet Agents: Thienopyridines are a well-established class of drugs that inhibit the P2Y12 receptor, playing a crucial role in preventing blood clot formation. wikipedia.orgnih.govnih.gov This has led to the development of blockbuster drugs for the management of cardiovascular diseases. wikipedia.org
Anticancer Agents: Novel thienopyridine derivatives have demonstrated promising antitumor activity, highlighting their potential in the development of new cancer therapies. mdpi.com
Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for the development of highly selective inhibitors of protein kinases, which are key targets in cancer and other diseases. nih.gov
Antimicrobial and Anti-inflammatory Agents: Research has also explored the potential of thienopyridine derivatives in combating microbial infections and inflammatory conditions. researchgate.netekb.eg
The versatility of the thienopyridine scaffold stems from its unique electronic properties and the ability to introduce a variety of substituents at different positions, allowing for the fine-tuning of its biological activity.
Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Intermediate
The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive and versatile intermediate in organic synthesis. Its utility is primarily due to the excellent leaving group ability of the chloride ion, which allows for facile nucleophilic substitution reactions. This reactivity enables the straightforward introduction of a sulfonyl group into a wide range of molecules.
Key applications of sulfonyl chlorides include:
Synthesis of Sulfonamides: Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. nih.goviaea.org
Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are themselves useful intermediates and protecting groups in organic synthesis.
Friedel-Crafts Reactions: Arylsulfonyl chlorides can undergo Friedel-Crafts reactions with aromatic compounds to form sulfones.
The sulfonyl chloride group can be synthesized through various methods, including the chlorosulfonation of aromatic compounds or the oxidation of thiols. organic-chemistry.org The ability to transform sulfonic acids into sulfonyl chlorides further enhances their synthetic utility. nih.govlookchem.com
Research Gaps and Opportunities in the Chemistry of Halo-substituted Thienopyridine Sulfonyl Chlorides
While the individual importance of thienopyridine scaffolds and sulfonyl chlorides is well-established, the chemistry of halo-substituted thienopyridine sulfonyl chlorides, such as 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride, presents specific research gaps and opportunities.
Research Gaps:
Limited Exploration of Isomeric Diversity: Much of the research has focused on specific isomers of thienopyridines, leaving the synthetic routes and properties of less common isomers relatively unexplored.
Underdeveloped Functionalization Strategies: While the sulfonyl chloride group is a handle for derivatization, the development of selective and efficient methods for the functionalization of the halo-substituted thienopyridine core itself remains an area for further investigation.
Lack of Publicly Available Spectroscopic and Physicochemical Data: Detailed characterization data for many halo-substituted thienopyridine sulfonyl chlorides are not readily available in the public domain, hindering further research and development.
Opportunities:
Development of Novel Bioactive Molecules: The combination of a halogen atom and a sulfonyl chloride group on the thienopyridine scaffold provides two distinct points for chemical modification, opening avenues for the synthesis of novel libraries of compounds with potential therapeutic applications.
Exploration of New Catalytic Systems: The synthesis and functionalization of these complex heterocyclic systems could drive the development of new and more efficient catalytic methods.
Bioisosteric Replacement Studies: The chloro-substituent can be explored as a bioisostere for other functional groups, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic properties. cambridgemedchemconsulting.com
Overview of Key Academic Research Trajectories for this compound
The primary academic and industrial research trajectory for this compound has been its application as a crucial building block in the synthesis of the antiplatelet drug Ticagrelor. This non-thienopyridine P2Y12 receptor antagonist is a key medication in the management of acute coronary syndromes.
The synthesis of Ticagrelor intermediates often involves the reaction of this compound with an appropriate amine, demonstrating the classic reactivity of the sulfonyl chloride group. The chloro-substituent on the thienopyridine ring is often retained in the final drug structure or serves as a handle for further modifications.
Beyond its role as a pharmaceutical intermediate, academic research on this specific compound is less extensive. However, the broader research on thieno[3,2-b]pyridine derivatives points towards potential future research trajectories, including:
Development of Novel Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold is a promising starting point for the design of selective kinase inhibitors. nih.gov this compound could serve as a key starting material for a diverse range of potential kinase inhibitors.
Synthesis of Novel Antitumor Agents: Given the demonstrated anticancer activity of some thieno[3,2-b]pyridine derivatives, this compound could be utilized to create new analogues with improved potency and selectivity. mdpi.com
Exploration of Unconventional Reactivity: Further academic studies could focus on exploring the unique reactivity of this molecule, potentially leading to the discovery of novel synthetic methodologies for the construction of complex heterocyclic systems.
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-6-2-1-5-4(10-6)3-7(13-5)14(9,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOAASFFFGZAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Chlorothieno 3,2 B Pyridine 2 Sulfonyl Chloride
Retrosynthetic Analysis of the 5-Chlorothieno[3,2-b]pyridine (B1590127) Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This is achieved by breaking bonds and converting functional groups in a reverse-synthetic or "retrosynthetic" direction. wikipedia.orgamazonaws.comadvancechemjournal.com The goal is to simplify the structure and identify plausible synthetic pathways. wikipedia.org
For 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride (I), the analysis begins with functional group interconversion (FGI) and key disconnections of the main framework.
Step 1: Disconnection of the Sulfonyl Chloride and Chloro Groups: The primary retrosynthetic disconnections involve the C-S bond of the sulfonyl chloride moiety at the C-2 position and the C-Cl bond at the C-5 position. These are typically installed in the later stages of the synthesis. This leads back to the core thieno[3,2-b]pyridine (B153574) skeleton (II).
Step 2: Disconnection of the Thieno[3,2-b]pyridine Ring System: The fused thieno[3,2-b]pyridine ring system (II) can be disconnected in two primary ways: by breaking the thiophene (B33073) ring or the pyridine (B92270) ring. A common approach is to disconnect the C-C and C-S bonds of the thiophene ring, leading to a substituted pyridine precursor (III). This precursor would already contain a nitrogen atom and substituents that can be manipulated to form the thiophene ring.
Step 3: Simplification of the Pyridine Precursor: The substituted pyridine (III) can be further simplified. For instance, a common strategy for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound and a nitrogen source. advancechemjournal.com This leads to simpler, acyclic, or commercially available starting materials.
This analytical process provides a logical roadmap for the forward synthesis, starting from simple precursors and building complexity toward the final target molecule.
Precursor Synthesis and Functional Group Transformations
The forward synthesis involves the practical application of the pathways identified during retrosynthetic analysis. This includes the initial construction of the heterocyclic core, followed by the precise installation of the chloro and sulfonyl chloride functional groups.
The thieno[3,2-b]pyridine core is a heteroaromatic compound composed of a thiophene ring fused to a pyridine ring. hmdb.ca The synthesis of this bicyclic system is a critical step. Various methods have been developed for constructing thienopyridine systems, often involving the annulation of one ring onto the other. acs.orgresearchgate.net For the thieno[3,2-b]pyridine scaffold, a common strategy involves building the thiophene ring onto a pre-existing, appropriately substituted pyridine ring. This can be achieved through reactions such as the Gewald reaction, which utilizes carbonyl compounds, sulfur, and active methylene nitriles to form 2-aminothiophenes that can be further cyclized to form the fused pyridine ring. researchgate.net Another approach involves the reaction of substituted pyridines with reagents that provide the necessary carbon and sulfur atoms to complete the thiophene ring. The specific precursors and conditions are chosen to ensure the correct regiochemistry of the final fused system. Several thieno[3,2-b]pyridine derivatives have been synthesized and evaluated for potential biological activities, indicating the accessibility of this core structure for further functionalization. nih.govnih.govmdpi.com
Once the thieno[3,2-b]pyridine skeleton is assembled, the next key transformation is the regioselective introduction of a chlorine atom at the C-5 position. This position is on the pyridine portion of the fused ring system. The introduction of the chloro group is typically achieved through an electrophilic aromatic substitution reaction. The inherent reactivity of the pyridine ring, which is generally less reactive towards electrophilic substitution than benzene, can be influenced by the fused thiophene ring and any existing substituents.
Direct chlorination of the thieno[3,2-b]pyridine core requires carefully controlled conditions to achieve the desired C-5 selectivity and avoid side reactions. Common chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst may be employed. The reaction conditions (solvent, temperature, and catalyst) are optimized to favor substitution at the C-5 position over other possible positions (e.g., C-7 on the pyridine ring or positions on the thiophene ring).
The final key functionalization is the formation of the sulfonyl chloride group at the C-2 position of the thiophene ring. This transformation is crucial as sulfonyl chlorides are versatile intermediates for synthesizing sulfonamides and other derivatives. nih.gov The introduction of this group can be accomplished via several methods, primarily through the oxidation of sulfur-containing precursors.
A widely used and direct method for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol (mercaptan) precursors. tandfonline.com This involves introducing a thiol (-SH) group at the C-2 position of the 5-chlorothieno[3,2-b]pyridine ring, which is then oxidized and chlorinated in a single step or a sequence of steps. Various reagent systems have been developed for this transformation, offering different advantages in terms of efficiency, mildness, and substrate scope. tandfonline.comorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgthieme-connect.comresearchgate.netsemanticscholar.orgorganic-chemistry.orgresearchgate.net
Common reagents for the oxidative chlorination of thiols include:
N-Chlorosuccinimide (NCS): A combination of NCS and dilute hydrochloric acid can smoothly oxidize various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgsemanticscholar.org This method is considered practical and safe, with the byproduct succinimide (B58015) being easily removable. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)-Based Systems: The combination of hydrogen peroxide with thionyl chloride (SOCl₂) is a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method boasts very short reaction times and high yields under mild conditions. organic-chemistry.org Similarly, H₂O₂ in the presence of zirconium tetrachloride or chlorotrimethylsilane (B32843) (TMSCl) also serves as an effective reagent for this transformation. tandfonline.comorganic-chemistry.org
Sodium Chlorite (B76162) (NaClO₂): An environmentally friendly method involves the use of sodium chlorite to mediate the oxidative chlorosulfonation of thiols and their derivatives, providing high yields of sulfonyl chlorides. thieme-connect.comresearchgate.net
| Reagent System | Key Advantages | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) / HCl | Controlled reaction, good yields, safe | organic-chemistry.org |
| H₂O₂ / SOCl₂ | Highly reactive, rapid reaction times, excellent yields | organic-chemistry.org |
| H₂O₂ / Zirconium Tetrachloride (ZrCl₄) | Efficient, mild conditions, high purity | organic-chemistry.org |
| Nitrate Salt / Chlorotrimethylsilane (TMS-Cl) | Mild, efficient, high purity of products | acs.org |
| Sodium Chlorite (NaClO₂) / HCl | Environmentally friendly, safe, high yields | thieme-connect.com |
Alternative strategies for forming the sulfonyl chloride group involve the derivatization of other sulfur-containing functional groups, such as sulfinates or sulfonyl hydrazides.
From Sulfinates: Sodium sulfinates (R-SO₂Na) can be prepared from the reduction of sulfonyl chlorides. nih.gov The sulfinate can then be converted back into a sulfonyl chloride. For example, treating a sodium sulfinate with N-chlorosuccinimide can generate the corresponding sulfonyl chloride. chemicalbook.com This route might be advantageous if the sulfinate precursor is more readily accessible or offers a milder pathway for the introduction of the sulfonyl group.
From Sulfonyl Hydrazides: Sulfonyl hydrazides (R-SO₂NHNH₂) are another viable precursor for the synthesis of sulfonyl chlorides. A simple and rapid method involves treating the sulfonyl hydrazide with N-halosuccinimides (NXS, where X = Cl or Br). mdpi.comresearchgate.net Specifically, reacting a sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724) provides a convenient and efficient route to the desired sulfonyl chloride under mild conditions. mdpi.com This method is highly selective and often affords products in excellent yields. mdpi.comresearchgate.net Sulfonyl hydrazides themselves can be synthesized from the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate. lookchem.comresearchgate.net
| Precursor | Reagent | Description | Reference |
|---|---|---|---|
| Sulfinate Salt (R-SO₂Na) | N-Chlorosuccinimide (NCS) | Oxidative chlorination of the sulfinate to the sulfonyl chloride. | chemicalbook.com |
| Sulfonyl Hydrazide (R-SO₂NHNH₂) | N-Chlorosuccinimide (NCS) | A simple and rapid conversion to sulfonyl chloride under mild conditions. | mdpi.comresearchgate.net |
Formation of the Sulfonyl Chloride Moiety at C-2
Optimization of Reaction Conditions and Process Efficiency
The industrial-scale synthesis of this compound necessitates a thorough optimization of reaction parameters to maximize yield, minimize impurities, and ensure economic viability. The conversion of a thienopyridine precursor to its corresponding sulfonyl chloride is a critical step where conditions such as solvent, base, temperature, and catalyst play a pivotal role.
Detailed studies on analogous sulfonylation reactions provide a framework for optimizing this specific transformation. For instance, in the synthesis of a monosulfonylation product, various solvents and bases were screened to determine the optimal conditions. nih.gov Dichloromethane (DCM) was identified as a superior solvent, leading to higher yields compared to dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dioxane, or tetrahydrofuran (B95107) (THF). nih.gov The choice of base is equally critical, with pyridine often being favored over inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), which can lead to the formation of undesired bis-sulfonylated by-products. nih.gov
Temperature control is another crucial factor. While some reactions are initiated at 0°C and then allowed to warm to room temperature, maintaining a consistent temperature can be essential for controlling selectivity and minimizing side reactions. nih.gov Furthermore, the concentration of reactants and the equivalents of reagents like the sulfonylating agent and the base must be carefully balanced to achieve high conversion and yield. nih.gov
The following interactive data table illustrates the impact of different reaction conditions on the yield of a model sulfonylation reaction, providing insights applicable to the synthesis of this compound. nih.gov
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine | DCM | 0 → rt | 58 |
| 2 | Pyridine | DMF | 0 → rt | 23 |
| 3 | Pyridine | NMP | 0 → rt | 27 |
| 4 | Pyridine | Dioxane | 0 → rt | 18 |
| 5 | Pyridine | THF | 0 → rt | 40 |
| 6 | K2CO3 | DCM | 0 → rt | < 5 |
| 7 | Na2CO3 | DCM | 0 → rt | < 5 |
| 11 | Pyridine | DCM | 0 | 49 |
| 12 | Pyridine | DCM | rt | 51 |
This table is based on data from a representative sulfonylation reaction and is intended to illustrate the effects of varying reaction conditions. nih.gov
Exploration of Novel Synthetic Approaches and Catalyst Development
The development of novel synthetic methodologies is crucial for improving the efficiency and accessibility of complex molecules like this compound. Research into the synthesis of thienopyridine derivatives and sulfonyl chlorides has led to several innovative approaches.
Traditional methods for constructing the thienopyridine skeleton often involve the cyclization of a pre-formed pyridine or thiophene ring. abertay.ac.uk However, these methods can be limited by the availability of starting materials and the use of expensive metal catalysts. nih.gov More recent strategies focus on metal-free, site-selective C-H bond functionalization and annulation to build the heterocyclic core, offering a more direct and efficient route. acs.org For example, a concise protocol for synthesizing substituted thienopyridine derivatives has been developed using potassium ethyl xanthogenate (EtOCS2K) as the sulfur source in a metal-free reaction. acs.org
In the context of forming the sulfonyl chloride group, conventional methods like the Sandmeyer-type reaction using copper salts have been widely employed. acs.orgorganic-chemistry.org However, these often require harsh conditions and can generate significant waste. Modern alternatives are being explored, including photocatalytic methods. Visible light photocatalysis, using catalysts like tris(2,2′-bipyridine)ruthenium(II)dichloride or heterogeneous catalysts such as potassium poly(heptazine imide), enables the synthesis of sulfonyl chlorides from arenediazonium salts under milder conditions. acs.org
Another innovative approach involves the direct conversion of primary sulfonamides to sulfonyl chlorides using activating agents like pyrylium (B1242799) salts. researchgate.net This method avoids the often harsh conditions required for the oxidation of thiols or other sulfur-containing precursors. The development of metal-free catalytic systems is also a key area of research, aiming to create more environmentally friendly and cost-effective syntheses. nih.gov
The following table summarizes some novel approaches applicable to the synthesis of thienopyridine sulfonyl chlorides.
| Synthetic Step | Novel Approach | Key Features | Potential Catalyst |
| Thienopyridine Core Formation | Site-selective C-H thiolation and cyclization | Metal-free, high selectivity, concise route | None (reagent-based) |
| Sulfonyl Chloride Formation | Visible Light Photocatalysis | Mild conditions, high functional group tolerance | Potassium poly(heptazine imide) |
| Sulfonyl Chloride Formation | Activation of Primary Sulfonamides | Direct conversion, avoids oxidation | Pyrylium tetrafluoroborate |
| Thienopyridine Core Formation | Denitrogenative Transformation | Metal-free, mild conditions, readily available reactants | Trifluoromethanesulfonic acid |
Principles of Sustainable Synthesis in the Production of Thienopyridine Sulfonyl Chlorides
The principles of green chemistry are increasingly important in the synthesis of pharmaceutical intermediates. rsc.org The production of thienopyridine sulfonyl chlorides can be made more sustainable by focusing on several key areas.
One of the primary goals of green chemistry is to reduce the use of hazardous reagents and solvents. rsc.org Traditional syntheses of sulfonyl chlorides often employ reagents like phosphorus pentachloride or phosphorus oxychloride, which are hazardous and generate significant waste. patsnap.com Sustainable alternatives include oxidative chlorination using milder and more environmentally benign oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) or N-chlorosuccinimide. organic-chemistry.orgresearchgate.net These reactions can often be performed in greener solvents such as water or ethanol. researchgate.net
Metal-free catalysis is another cornerstone of sustainable synthesis. nih.gov Avoiding heavy or toxic metal catalysts not only reduces environmental impact but also simplifies product purification by eliminating toxic residues. nih.gov The development of synthetic routes that utilize metal-free conditions, such as those described for thienopyridine synthesis, is a significant step towards sustainability. nih.govresearchgate.net
Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a critical consideration. Syntheses that proceed via C-H activation or cascade reactions can improve atom economy by reducing the number of steps and the need for protecting groups. Furthermore, the use of recyclable heterogeneous catalysts, such as potassium poly(heptazine imide) in photocatalytic sulfonyl chloride synthesis, aligns with the principles of sustainable chemistry by allowing for easy separation and reuse of the catalyst. acs.org
Key principles of sustainable synthesis applicable to thienopyridine sulfonyl chlorides include:
Use of Safer Solvents: Employing water, ethanol, or deep eutectic solvents instead of chlorinated hydrocarbons. researchgate.net
Environmentally Benign Reagents: Replacing hazardous reagents with safer alternatives like NaDCC·2H2O. researchgate.net
Metal-Free Catalysis: Designing synthetic routes that avoid the use of toxic or expensive metal catalysts. nih.govrsc.org
High Atom Economy: Utilizing reaction pathways like C-H functionalization to maximize the incorporation of reactant atoms into the final product.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, such as visible-light-induced photocatalysis. researchgate.net
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Reactivity Profiles and Derivatization Chemistry of 5 Chlorothieno 3,2 B Pyridine 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse sulfur-containing compounds.
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides. This transformation is typically carried out by treating the sulfonyl chloride with the desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds readily, affording N-substituted sulfonamide derivatives. This robust reaction allows for the incorporation of a vast array of amine-containing fragments, leading to diverse libraries of 5-Chlorothieno[3,2-b]pyridine-2-sulfonamides.
The general protocol involves dissolving the sulfonyl chloride in a suitable solvent like dichloromethane or dioxane and then adding the amine and a base. The reaction is often performed at room temperature and proceeds to completion within a few hours. This method's efficiency and broad substrate scope make it a fundamental tool for derivatizing the 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride core.
Table 1: Illustrative Synthesis of Sulfonamide Derivatives This table illustrates the potential sulfonamide products from the reaction of this compound with various amines.
| Nucleophile (Amine) | Resulting Sulfonamide Product |
|---|---|
| Ammonia | 5-Chlorothieno[3,2-b]pyridine-2-sulfonamide |
| Methylamine | N-Methyl-5-chlorothieno[3,2-b]pyridine-2-sulfonamide |
| Piperidine | 1-((5-Chlorothieno[3,2-b]pyridin-2-yl)sulfonyl)piperidine |
| Aniline | N-Phenyl-5-chlorothieno[3,2-b]pyridine-2-sulfonamide |
| Glycine methyl ester | Methyl 2-((5-chlorothieno[3,2-b]pyridin-2-yl)sulfonamido)acetate |
Analogous to sulfonamide formation, sulfonate esters can be synthesized by reacting this compound with alcohols or phenols. The reaction is typically facilitated by a base like pyridine, which acts as both a catalyst and an acid scavenger. This reaction provides access to a range of aryl and alkyl sulfonate esters.
Furthermore, sulfonyl ureas can be prepared, although the synthesis is often multi-stepped. A common approach involves the reaction of a sulfonamide with an isocyanate in the presence of a base. Alternatively, direct synthesis from the sulfonyl chloride is possible but less common. These derivatives are of significant interest in medicinal chemistry.
The high electrophilicity of the sulfonyl chloride group allows it to react with a broad spectrum of nucleophiles beyond simple amines and alcohols.
Amino Acids : The amino group of an amino acid can readily react with this compound to form N-sulfonylated amino acid derivatives. This reaction is typically performed under basic conditions to deprotonate the amine and neutralize HCl.
Thiols : Thiols (mercaptans) react with sulfonyl chlorides to produce thiosulfonate esters. This reaction provides another avenue for creating sulfur-linked derivatives of the thienopyridine core.
The versatility of the sulfonyl chloride group enables the attachment of a wide variety of functional moieties, making it a key handle for modifying the physicochemical properties of the parent molecule.
Metal-Catalyzed Cross-Coupling Reactions Involving the C-5 Chloro-Substituent
The chloro-substituent at the 5-position of the thieno[3,2-b]pyridine (B153574) ring system serves as a handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of diverse substituents onto the heterocyclic core. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of specialized ligands and reaction conditions has made their use in cross-coupling reactions routine nih.govresearchgate.net.
The C-5 chloro atom on the 5-Chlorothieno[3,2-b]pyridine (B1590127) scaffold is a viable electrophile for several key palladium-catalyzed cross-coupling reactions. The successful application of these reactions on structurally related scaffolds like bromothienopyridines and other chloropyridines supports their feasibility on this specific molecule nih.govresearchgate.net.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent, typically an aryl or vinyl boronic acid or boronate ester, to form a new C-C bond tcichemicals.comrsc.org. The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate or cesium carbonate mdpi.com. This method is highly effective for synthesizing biaryl and vinyl-substituted thienopyridine derivatives. The use of electron-rich, bulky phosphine ligands often facilitates the challenging oxidative addition of the palladium catalyst to the C-Cl bond nih.gov.
Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne wikipedia.orglibretexts.org. It is typically co-catalyzed by palladium and copper salts in the presence of an amine base organic-chemistry.org. The Sonogashira reaction is invaluable for synthesizing alkynyl-substituted thienopyridines, which can serve as precursors for a variety of other functional groups researchgate.net. Copper-free conditions have also been developed to avoid the homocoupling of alkynes libretexts.org.
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine wikipedia.orgorganic-chemistry.org. It is catalyzed by a palladium complex, often employing sterically hindered phosphine ligands, in the presence of a strong base like sodium tert-butoxide wuxiapptec.comrug.nl. This reaction provides direct access to a wide range of 5-amino-thieno[3,2-b]pyridine derivatives, which are important structures in medicinal chemistry.
Table 2: Potential Cross-Coupling Reactions at the C-5 Position This table illustrates the potential products from various cross-coupling reactions at the C-5 chloro position of a generic thieno[3,2-b]pyridine-2-sulfonamide derivative.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 5-Phenyl-thienopyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-(Phenylethynyl)-thienopyridine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | 5-(Morpholin-4-yl)-thienopyridine |
The application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions to the C-5 chloro position dramatically expands the accessible chemical space for thieno[3,2-b]pyridine derivatives. These reactions allow for the systematic and modular introduction of a wide variety of substituents, including:
Aryl and heteroaryl groups (via Suzuki coupling)
Alkynyl and substituted alkynyl groups (via Sonogashira coupling)
Alkyl, aryl, and heterocyclic amino groups (via Buchwald-Hartwig amination)
This strategic functionalization enables the fine-tuning of molecular properties such as solubility, lipophilicity, and electronic character. The ability to perform these transformations orthogonally to the reactions at the sulfonyl chloride group allows for a combinatorial approach to generating large libraries of complex molecules based on the 5-Chlorothieno[3,2-b]pyridine scaffold for applications in drug discovery and materials science.
Electrophilic Aromatic Substitution on the Thienopyridine Core
The thieno[3,2-b]pyridine nucleus is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regioselectivity of such reactions is determined by the electronic properties of the fused ring system. The thiophene (B33073) ring, being electron-rich, is generally more activated towards electrophilic attack than the pyridine ring. Conversely, the pyridine ring is deactivated due to the electronegativity of the nitrogen atom.
Studies on related thienopyridine isomers, such as thieno[2,3-c]- and [3,2-c]pyridines, have shown that electrophilic substitution, like deuteration, preferentially occurs on the thiophene ring. For instance, deuteration of thieno[3,2-c]pyridine at 55°C results in substitution at the 3-position (thiophene ring), while at 100°C, substitution occurs at both the 2- and 3-positions. abertay.ac.uk Nitration of thieno[2,3-b]pyridine also demonstrates the higher reactivity of the thiophene ring. rsc.orgrsc.org
For this compound, the presence of the electron-withdrawing sulfonyl chloride group at the 2-position and the chloro group at the 5-position further deactivates the entire ring system towards electrophilic attack. However, the thiophene ring is expected to remain the more reactive of the two rings. Within the thiophene ring, the position of electrophilic attack will be directed by the existing substituents. The sulfonyl chloride group at the 2-position will primarily direct incoming electrophiles to the 3-position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Chlorothieno[3,2-b]pyridine
| Electrophilic Reagent | Predicted Major Product |
| Br₂ / FeBr₃ (Bromination) | 3-Bromo-5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride |
| HNO₃ / H₂SO₄ (Nitration) | 5-Chloro-3-nitrothieno[3,2-b]pyridine-2-sulfonyl chloride |
| SO₃ / H₂SO₄ (Sulfonation) | 5-Chlorothieno[3,2-b]pyridine-2,3-disulfonyl chloride |
Reductive Transformations of the Sulfonyl Chloride Functionality
The sulfonyl chloride group is a versatile functional group that can undergo a variety of reductive transformations. These reactions provide access to a range of sulfur-containing functional groups, significantly expanding the synthetic utility of the parent molecule.
Common reductive transformations of arylsulfonyl chlorides include:
Reduction to Diaryl Disulfides: Arylsulfonyl chlorides can be reduced to the corresponding diaryl disulfides using reagents such as the TiCl₄/Sm system. tandfonline.comtandfonline.com This transformation proceeds in moderate to good yields and offers a convenient method for the synthesis of disulfides.
Reduction to Aryl Thiols: A more profound reduction of sulfonyl chlorides leads to the formation of aryl thiols. A convenient method for this conversion involves the use of triphenylphosphine in toluene. researchgate.netorganic-chemistry.org
Reduction to Sulfinamides: In a one-pot procedure, sulfonyl chlorides can be reduced and subsequently reacted with amines to form sulfinamides. This reaction can be achieved using triphenylphosphine as the reductant in the presence of an amine. nih.gov
Reductive Desulfonylation: Under certain conditions, the chlorosulfonyl group can be removed entirely. For instance, treatment of some γ-sulfone sulfonyl chlorides with lithium aluminum hydride results in the cleavage of the C-S bond, with the chlorosulfonyl moiety acting as a leaving group. researchgate.net
Table 2: Potential Reductive Transformations of this compound
| Reagent(s) | Product Functional Group |
| TiCl₄ / Sm | Diaryl disulfide |
| Triphenylphosphine | Thiol |
| Triphenylphosphine, Amine | Sulfinamide |
| Lithium aluminum hydride | Potential desulfonylation |
The choice of reducing agent and reaction conditions allows for the selective synthesis of different sulfur-containing derivatives from the same starting material.
Chemoselectivity and Regioselectivity in Multi-functional Transformations
The presence of multiple reactive sites in this compound—the thienopyridine core, the chloro substituent, and the sulfonyl chloride group—raises important questions of chemoselectivity and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when reacting with a nucleophile, a key question is whether the nucleophile will attack the sulfonyl chloride group (leading to a sulfonamide, sulfonate ester, etc.) or displace the chloro substituent on the pyridine ring. Generally, the sulfonyl chloride group is more electrophilic and thus more susceptible to nucleophilic attack than the chloro group on the pyridine ring. However, under specific conditions, such as high temperatures or the use of specific catalysts, nucleophilic aromatic substitution of the chloro group may be achieved.
Regioselectivity , as discussed in the context of electrophilic aromatic substitution, is crucial for predicting the outcome of reactions on the thienopyridine core. The inherent electronic differences between the thiophene and pyridine rings, along with the directing effects of the existing substituents, will govern where new substituents are introduced.
In reactions involving both the core and the sulfonyl chloride group, the reaction conditions will play a critical role in determining the outcome. For example, in a reaction with a reducing agent, it is possible to selectively reduce the sulfonyl chloride group without affecting the aromatic core. Conversely, under harsh electrophilic conditions, substitution on the ring may occur without altering the sulfonyl chloride functionality.
The interplay of these factors allows for the strategic and selective functionalization of this compound, enabling the synthesis of a wide array of derivatives with potentially interesting biological and material properties. Further research into the specific reaction conditions required to control the chemo- and regioselectivity of these transformations is an active area of investigation.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chlorothieno 3,2 B Pyridine 2 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: The ¹H NMR spectrum of 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. The proton at the C3 position of the thiophene (B33073) ring would likely appear as a singlet, being isolated from other protons. The two protons on the pyridine (B92270) ring, H6 and H7, would appear as an AX or AB spin system, exhibiting characteristic doublet splitting patterns due to their vicinal coupling. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and sulfonyl chloride groups.
¹³C NMR: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the thienopyridine core. The carbon atoms directly attached to electronegative atoms (chlorine and sulfur) or electron-withdrawing groups are expected to be deshielded and resonate at a lower field (higher ppm values). Carbons C2 and C5, bonded to the sulfonyl chloride and chlorine atom respectively, would show significant downfield shifts. The remaining carbon signals can be assigned based on established data for thieno[3,2-b]pyridine (B153574) systems. nih.gov
2D NMR: To confirm the assignments from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the coupled protons, confirming the adjacent relationship of H6 and H7 on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons (C3, C6, C7).
The following table summarizes the anticipated NMR data for the title compound based on the analysis of similar structures. mdpi.commdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C2 | - | Downfield ( deshielded) | H3 |
| C3 | Singlet | ~125-135 | C2, C3a, C7a |
| C3a | - | ~140-150 | H3, H7 |
| C5 | - | Downfield (deshielded) | H6, H7 |
| C6 | Doublet | ~120-130 | H7, C5, C7a |
| C7 | Doublet | ~130-140 | H6, C5, C3a |
| C7a | - | ~150-160 | H3, H6, H7 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the calculation of a unique molecular formula.
For this compound (C₇H₃Cl₂NO₂S₂), HRMS would be used to measure the exact mass of its molecular ion. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). The experimental mass obtained from the HRMS analysis is then compared to the theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. Furthermore, the isotopic pattern observed in the mass spectrum, arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes, serves as an additional confirmation of the elemental composition. This technique is frequently used to confirm the identity of newly synthesized thienopyridine derivatives. nih.gov
| Parameter | Value |
| Molecular Formula | C₇H₃Cl₂NO₂S₂ |
| Calculated Exact Mass | 266.8856 |
| Expected Ion | [M+H]⁺, [M+Na]⁺, etc. |
| Characteristic Isotopic Pattern | Presence of two chlorine atoms will result in a distinctive M, M+2, M+4 peak ratio. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl chloride group. libretexts.org
S=O Stretching: Two very strong and distinct bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the ranges of 1365-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The exact positions can provide insight into the electronic environment of the sulfonyl group.
S-Cl Stretching: A medium to strong absorption corresponding to the S-Cl bond stretch is expected in the fingerprint region.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the thienopyridine ring system will appear in the 1400-1600 cm⁻¹ region. C-H stretching of the aromatic protons will be observed above 3000 cm⁻¹.
C-Cl Stretching: The vibration for the C-Cl bond on the pyridine ring would also be present, typically in the 1000-1100 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) libretexts.org | Expected Raman Signal |
| -SO₂Cl | Asymmetric S=O Stretch | 1365 - 1385 (Strong) | Potentially active |
| -SO₂Cl | Symmetric S=O Stretch | 1170 - 1190 (Strong) | Strong |
| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 (Medium) | Strong |
| Aromatic C-H | C-H Stretch | > 3000 (Medium) | Medium |
| C-Cl | C-Cl Stretch | 1000 - 1100 (Medium) | Medium |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of all atoms can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure. The key information obtained would include:
Unambiguous Connectivity: Confirmation of the atom-to-atom bonding sequence, including the fusion of the thiophene and pyridine rings and the positions of the chloro and sulfonyl chloride substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, S=O, S-Cl, C-Cl, C-C, C-N) and bond angles, which can offer insights into bond orders, hybridization, and steric strain.
Conformation and Stereochemistry: Determination of the orientation of the sulfonyl chloride group relative to the planar heterocyclic ring.
Intermolecular Interactions: Analysis of how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking of the thienopyridine rings or halogen bonding, which influence the physical properties of the solid. mdpi.com
While specific crystallographic data for the title compound is not available, analysis of related thienopyridine structures shows the planarity of the fused ring system, which can be influenced by bulky substituents. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores.
The thieno[3,2-b]pyridine core of this compound constitutes a conjugated aromatic system, which acts as a chromophore. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* electronic transitions. The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are characteristic of the electronic structure of the heterocyclic system.
The presence of the chlorine atom and the sulfonyl chloride group, which can act as auxochromes, is expected to modulate the electronic transitions. These electron-withdrawing groups can cause shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the unsubstituted thieno[3,2-b]pyridine parent molecule. Studying these shifts can provide insight into the electronic effects of the substituents on the aromatic system.
Computational Chemistry and Theoretical Investigations of 5 Chlorothieno 3,2 B Pyridine 2 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride, DFT calculations could provide insights into its optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, properties such as dipole moment, polarizability, and vibrational frequencies could be determined. However, no specific studies applying DFT to this compound have been found in the literature.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis for this compound would involve calculating the energies of the HOMO and LUMO and determining the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Additionally, mapping the electrostatic potential and calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would reveal the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is currently not available for this specific compound.
Prediction of Reactivity and Reaction Pathways via Quantum Chemical Methods
Quantum chemical methods can be employed to predict the reactivity of this compound. By calculating reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, researchers could predict the most reactive sites for various types of reactions. These methods also allow for the modeling of reaction mechanisms, including the calculation of transition state structures and activation energies for potential pathways, such as nucleophilic substitution at the sulfonyl chloride group. Such predictive studies have not been published for this molecule.
Conformational Analysis and Energy Minima Studies
The sulfonyl chloride group attached to the thienopyridine core can rotate, leading to different conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies. This is typically done by rotating key dihedral angles and calculating the energy at each step to locate the global and local energy minima. These studies are essential for understanding the molecule's preferred shape in different environments, but no such analysis has been reported for this compound.
In Silico Design and Virtual Screening for Novel Thienopyridine Derivatives
The core structure of this compound could serve as a scaffold for the in silico design of new derivatives with potentially enhanced biological activity. Virtual screening techniques, such as molecular docking, could be used to screen libraries of compounds derived from this scaffold against specific biological targets (e.g., the P2Y12 receptor). This would involve computationally predicting the binding affinity and mode of interaction for each derivative, helping to prioritize candidates for synthesis and experimental testing. While this is a common strategy for the broader thienopyridine class, specific virtual screening studies originating from the 5-chloro-2-sulfonyl chloride derivative are not documented.
Functional Exploration and Research Applications of 5 Chlorothieno 3,2 B Pyridine 2 Sulfonyl Chloride Derivatives
Scaffold Development in Combinatorial Chemistry and Library Synthesis
The thieno[3,2-b]pyridine (B153574) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This is attributed to the wide range of pharmacological activities exhibited by its derivatives, making it a valuable core structure for the development of new therapeutic agents. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic distribution that facilitates diverse interactions with biological targets such as enzymes and receptors.
In the context of combinatorial chemistry, 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride is a highly attractive starting material for the synthesis of compound libraries. The reactive sulfonyl chloride moiety allows for facile diversification. By reacting it with a wide array of primary and secondary amines, a large and diverse library of sulfonamide derivatives can be generated. This approach enables the rapid exploration of chemical space around the thieno[3,2-b]pyridine core, which is a key strategy in the discovery of new drug candidates. While specific library synthesis from this exact sulfonyl chloride is not extensively documented in publicly available research, the principle is well-established for other heterocyclic sulfonyl chlorides in drug discovery programs.
A representative scheme for the generation of a sulfonamide library from this compound is depicted below:
Reaction Scheme for Sulfonamide Library Synthesis
| Reactant 1 | Reactant 2 (Amine Library) | Product (Sulfonamide Library) |
| This compound | R¹R²NH | 5-Chloro-N-(R¹,R²)-thieno[3,2-b]pyridine-2-sulfonamide |
This strategy allows for the introduction of a wide variety of substituents (R¹ and R²) to probe structure-activity relationships (SAR) and identify compounds with desired biological activities.
Rational Design and Synthesis of Ligands for Metal Complexes
Derivatives of this compound have the potential to be designed as sophisticated ligands for the formation of metal complexes. The thieno[3,2-b]pyridine core possesses multiple potential coordination sites, including the pyridine nitrogen atom and the nitrogen and oxygen atoms of the sulfonamide group, once formed. This allows for the rational design of chelating agents that can bind to various metal ions.
The synthesis of such ligands would typically involve the initial reaction of the sulfonyl chloride with a suitable amine to introduce additional coordinating moieties. The resulting sulfonamide ligand could then be reacted with a metal salt to form the desired complex. The properties of the resulting metal complex, such as its stability, geometry, and electronic properties, can be fine-tuned by modifying the substituents on the amine and the choice of the metal ion.
While specific metal complexes derived directly from 5-Chlorothieno[3,2-b]pyridine-2-sulfonamide are not prominently featured in available literature, the coordination chemistry of related heterocyclic sulfonamides and pyridine-containing ligands is an active area of research. These complexes are being investigated for a range of applications, including catalysis, materials science, and medicinal chemistry, where the metal ion can confer unique biological activities.
Potential Coordination Modes of Thieno[3,2-b]pyridine Sulfonamide Derivatives
| Potential Coordinating Atoms | Description |
| Pyridine Nitrogen | A common coordination site for many metal ions. |
| Sulfonamide Nitrogen | Can coordinate to a metal center, often after deprotonation. |
| Sulfonamide Oxygens | Can act as bridging or chelating ligands. |
Development of Chemical Probes and Labeling Reagents for Biological Systems
The thieno[3,2-b]pyridine scaffold, with its inherent physicochemical properties, presents opportunities for the development of chemical probes and labeling reagents for studying biological systems. The reactive nature of the this compound functional group is particularly advantageous in this context.
The sulfonyl chloride can be readily reacted with molecules containing a nucleophilic handle, such as an amine, to covalently attach the thieno[3,2-b]pyridine core to a molecule of interest. This could include:
Fluorophores: By reacting the sulfonyl chloride with an amine-containing fluorescent dye, a fluorescent probe can be synthesized. The thieno[3,2-b]pyridine moiety itself may also contribute to or modulate the photophysical properties of the resulting probe. The structural similarity to thieno[3,2-b]thiophene-fused BODIPY systems, which have been explored as fluorescent probes, suggests the potential of this scaffold in such applications.
Biotin: Reaction with an amine-functionalized biotin derivative would yield a biotinylated thieno[3,2-b]pyridine sulfonamide. Such a molecule can be used as a labeling reagent to tag proteins or other biomolecules for subsequent detection or purification using avidin or streptavidin-based techniques.
Affinity-based probes: If a derivative of the thieno[3,2-b]pyridine scaffold is found to have affinity for a particular biological target, the sulfonyl chloride can be used to prepare affinity-based probes to identify and study that target.
While specific examples utilizing this compound for these purposes are not widely reported, the chemical principles and the utility of the thieno[3,2-b]pyridine scaffold in medicinal chemistry suggest its high potential in this area of research.
Exploration in Materials Science and Polymer Chemistry
The unique electronic and structural characteristics of the thieno[3,2-b]pyridine core make it an interesting building block for the development of novel organic materials with applications in electronics and polymer science.
Fused thiophene-based heterocyclic systems, including thieno[3,2-b]pyridines, are of significant interest in the field of organic electronics. These materials can exhibit semiconducting properties and have been investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The thieno[3,2-b]pyridine scaffold can be incorporated into larger conjugated systems to modulate the electronic properties, such as the HOMO/LUMO energy levels and the band gap.
This compound can serve as a versatile precursor for the synthesis of such materials. While the sulfonyl chloride group itself is not typically a component of the final semiconductor, it can be readily converted into other functional groups that are amenable to cross-coupling reactions (e.g., Suzuki, Stille), which are commonly used to build up the extended π-conjugated systems required for these applications. For instance, the sulfonyl chloride could potentially be transformed into a bromo or iodo derivative, or a boronic ester, for subsequent elaboration.
The thieno[3,2-b]pyridine unit can be incorporated into the backbone of conjugated polymers to create materials with tailored electronic and optical properties. These polymers are of interest for applications such as conductive plastics, sensors, and the active layers in organic electronic devices.
In this context, this compound would not typically be used directly as a monomer in common polymerization reactions like Stille or Suzuki coupling. However, it is a valuable starting material for the synthesis of suitable monomers. For example, the sulfonyl chloride could be chemically modified to introduce polymerizable functionalities, such as boronic esters or stannanes, at specific positions on the thieno[3,2-b]pyridine ring. This would allow for its incorporation into a polymer chain through well-established polymerization methods. The presence of the thieno[3,2-b]pyridine unit in the polymer can influence its solubility, processability, and electronic properties, making it a target for the development of new functional polymers.
Applications in Agrochemical Research and Development as Precursors
The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore not only in medicinal chemistry but also in the field of agrochemicals. Derivatives of this heterocyclic system have been shown to possess a range of biological activities relevant to crop protection, including insecticidal, fungicidal, and herbicidal properties.
This compound is an excellent precursor for the synthesis of novel agrochemical candidates. The sulfonyl chloride group can be reacted with a diverse range of amines to produce a library of sulfonamides. This allows for the systematic modification of the molecule's structure to optimize its biological activity against specific pests or weeds, as well as to improve its physicochemical properties, such as solubility and stability, which are crucial for effective formulation and application in an agricultural setting.
Research into thienopyridine derivatives has demonstrated their potential as effective agrochemicals. For example, certain compounds have shown promising insecticidal activity against pests like Aphis gossypii. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold has been identified as a promising lead for the development of novel fungicides. The broad spectrum of biological activities associated with the thieno[3,2-b]pyridine core underscores the potential of this compound as a key intermediate in the discovery and development of new crop protection agents.
Target-Oriented Scaffold Modifications for Bioactive Molecule Design (excluding clinical trials)
The thieno[3,2-b]pyridine core, particularly when functionalized as this compound, represents a versatile scaffold for the design and synthesis of a diverse range of bioactive molecules. The presence of the sulfonyl chloride group provides a reactive handle for the introduction of various functionalities, allowing for the systematic modification of the scaffold to achieve desired biological activities. This section explores the functional exploration and research applications of derivatives originating from this key intermediate, focusing on their role as enzyme inhibitors, receptor ligands, and subjects of structure-activity relationship studies, as well as their incorporation into prodrug strategies.
Design and Synthesis of Enzyme Inhibitors
The inherent structural features of the thieno[3,2-b]pyridine scaffold make it an attractive starting point for the development of various enzyme inhibitors. The strategic modification of this core has led to the discovery of potent inhibitors for a range of enzymes implicated in various diseases.
Urea Transporter Inhibitors:
Derivatives of the thieno[3,2-b]pyridine scaffold have been investigated as inhibitors of urea transporters (UTs), which are membrane proteins crucial for the kidney's urine concentrating mechanism. Inhibition of UTs, particularly UT-A and UT-B, presents a promising diuretic strategy that is distinct from conventional diuretics that target ion transport. Research in this area has led to the identification of potent inhibitors, although specific synthesis from this compound is not explicitly detailed in the reviewed literature, the thienopyridine core is a key feature of some identified inhibitors. For instance, high-throughput screening has identified triazolothienopyrimidine compounds as potent UT-B inhibitors, with some exhibiting IC50 values in the nanomolar range.
| Compound Class | Target | Potency (IC50) | Key Features |
| Triazolothienopyrimidines | UT-B | ~10-25 nM | Exhibit high selectivity for UT-B over UT-A isoforms. |
Hepatic Gluconeogenesis Inhibitors:
Thieno[2,3-b]pyridine derivatives, isomeric to the thieno[3,2-b]pyridine scaffold, have been identified as inhibitors of hepatic gluconeogenesis, a key process in the pathology of type 2 diabetes mellitus nih.gov. A cell-based screening of a small molecule library led to the discovery of a hit compound with a thienopyridine core (IC50 = 33.8 μM) nih.gov. Subsequent optimization and structure-activity relationship (SAR) studies demonstrated that modifications to the thienopyridine core could significantly improve potency, leading to derivatives with IC50 values as low as 12.3 μM for the inhibition of hepatic glucose production nih.gov. The mechanism of action for some of these compounds involves the reduced expression of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) nih.gov.
DNA Gyrase Inhibitors:
The thieno[3,2-b]pyridine scaffold is also a promising framework for the development of novel DNA gyrase inhibitors, which are crucial for combating bacterial infections. DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication. While many existing antibiotics target this enzyme, the rise of drug-resistant strains necessitates the development of new inhibitors. Research has shown that pyridothienopyrimidine derivatives can exhibit potent inhibitory activity against E. coli DNA gyrase nih.gov. For example, certain synthesized compounds from this class have demonstrated dual inhibition of DNA gyrase and topoisomerase IV, with IC50 values against DNA gyrase in the low micromolar range nih.gov.
| Compound Class | Target | Potency (IC50) |
| Pyridothienopyrimidines | E. coli DNA gyrase | 3.44 µM |
| Pyridothienopyrimidines | E. coli topoisomerase IV | 14.46 µM |
Cyclooxygenase (COX) Inhibitors:
Thienopyrimidine derivatives have also been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Studies on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown that modifications to the substituent at the 2-position can influence both potency and selectivity for COX-2 over COX-1. For instance, a derivative with a para-fluorophenyl substituent was identified as a potent and selective COX-2 inhibitor.
| Derivative | Target | Potency (IC50) | Selectivity Index (COX-1/COX-2) |
| p-fluorophenyl substituted thieno[2,3-d]pyrimidine | COX-2 | 42.19 µM | 4.81 |
| Indomethacin (control) | COX-2 | 18.3 µM | 0.04 |
Development of Receptor Ligands for Investigating Biological Pathways
The versatility of the this compound scaffold extends to the development of receptor ligands, which are invaluable tools for elucidating biological pathways. A significant area of research has been the design of antagonists for the P2Y12 receptor.
P2Y12 Receptor Antagonism Mechanisms:
The P2Y12 receptor is a crucial platelet receptor that, when activated by adenosine diphosphate (ADP), initiates platelet aggregation, a key event in thrombosis. Therefore, P2Y12 receptor antagonists are vital antiplatelet therapeutics. The thienopyridine class of drugs, including clopidogrel and prasugrel, are well-known irreversible P2Y12 antagonists.
More recently, reversible P2Y12 antagonists have been developed to offer a more controlled and potentially safer antiplatelet effect. Ticagrelor, a non-thienopyridine cyclopentyl-triazolo-pyrimidine, is a notable example of a reversible, direct-acting P2Y12 antagonist. While not a direct derivative, its core structure shares similarities with thienopyrimidines that could be conceptually derived from a thieno[3,2-b]pyridine framework. The development of such compounds allows for the investigation of the allosteric modulation of the P2Y12 receptor, as they bind to a site distinct from the ADP binding site. This reversible antagonism provides a more rapid onset and offset of action compared to irreversible inhibitors.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Systematic SAR studies are fundamental to optimizing the potency and selectivity of bioactive molecules derived from the this compound scaffold.
For P2Y12 receptor antagonists, SAR studies have been crucial in the development of potent and selective compounds. In the context of thienopyridine-based antagonists, modifications to various parts of the molecule have been explored. For instance, in the development of analogues of Ticagrelor, modifications to the cyclopentyl ring and the triazolopyrimidine core have been investigated to improve pharmacokinetic properties and the dosing profile. These studies have led to the identification of derivatives with comparable potency to Ticagrelor in inhibiting ADP-induced platelet aggregation.
Key areas of modification in SAR studies of thieno[3,2-b]pyridine derivatives for various targets often include:
Substitution on the pyridine ring: Altering electronic and steric properties.
Modification of the sulfonyl chloride group: Introducing diverse amide or sulfonamide functionalities.
Introduction of substituents on the thiophene ring: Exploring the impact on binding affinity and selectivity.
For hepatic gluconeogenesis inhibitors based on the thieno[2,3-b]pyridine scaffold, SAR studies revealed that replacing a trifluoromethyl group in the core structure could enhance potency nih.gov.
Prodrug Strategy Development from a Chemical Perspective
The development of prodrugs is a well-established strategy to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug molecule. For thienopyridine-based P2Y12 receptor antagonists, this approach has been central to their clinical success.
Clopidogrel and prasugrel are classic examples of prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes to form their active thiol metabolites, which then irreversibly bind to the P2Y12 receptor. This multi-step activation process can lead to inter-individual variability in response.
More recent research has explored the development of novel prodrugs with improved activation profiles. One strategy involves the synthesis of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine. These compounds are designed to be hydrolyzed in vivo to release the active metabolite, potentially offering a more consistent and efficient activation process compared to the oxidative activation of earlier thienopyridines. The design of these prodrugs involves linking various amino acids to the core thienopyridine structure, which can influence the rate and extent of metabolic activation.
Future Directions and Interdisciplinary Research Prospects for 5 Chlorothieno 3,2 B Pyridine 2 Sulfonyl Chloride
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
The synthesis of sulfonyl chlorides can involve hazardous reagents and intermediates, making traditional batch processing challenging, especially on a larger scale. Advanced synthetic methodologies like flow chemistry and automated synthesis offer significant advantages in addressing these challenges.
Flow chemistry, which involves the continuous pumping of reagents through a network of tubes or microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control leads to improved safety, higher yields, and greater consistency. For the synthesis of aryl sulfonyl chlorides, continuous manufacturing has demonstrated several key advantages over batch processes, including nearly doubling the spacetime yield and enabling the controlled management of toxic gaseous byproducts. mdpi.com The application of flow chemistry to the chlorosulfonation of the 5-chlorothieno[3,2-b]pyridine (B1590127) core could streamline its production, making this important intermediate more accessible and affordable. mdpi.comnih.gov
Automated synthesis platforms can further enhance the efficiency of producing and derivatizing 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride. soci.org By integrating robotic systems with flow reactors, researchers can perform high-throughput screening of reaction conditions or synthesize libraries of derivatives with minimal manual intervention. nih.gov This approach accelerates the discovery of new compounds with desired properties and facilitates process optimization. soci.org The implementation of an automated process control scheme can significantly reduce operator exposure to hazardous materials and minimize the potential for human error. mdpi.com
Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonyl Chlorides
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety through smaller reaction volumes and better heat transfer. nih.gov |
| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. soci.org |
| Scalability | Scaling up can be complex and introduce new challenges. | More straightforward and predictable scalability. nih.gov |
| Efficiency | Can have lower spacetime yields. | Often results in higher spacetime yields and throughput. mdpi.com |
| Byproduct Mgmt. | Release of gaseous byproducts can be difficult to manage. | Facilitates controlled release and trapping of toxic gases. mdpi.com |
Development of Bioorthogonal and Click Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com "Click chemistry" provides a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioorthogonal applications. unive.it The sulfonyl chloride moiety of this compound is a reactive electrophile that can readily form stable sulfonamide or sulfonate ester linkages with nucleophiles like amines and phenols, respectively.
This reactivity opens up possibilities for its use as a chemical reporter or linker in biological systems. For instance, the compound could be used to label proteins, glycans, or other biomolecules that have been metabolically engineered to contain a nucleophilic handle. mdpi.comnih.gov While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), has been crucial for applications in living cells due to the toxicity of copper. nobelprize.org The reactivity of sulfonyl chlorides offers a potential pathway for bio-conjugation that is complementary to these established methods.
Future research could focus on developing derivatives of this compound for specific biological applications, such as:
Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active site of specific enzymes, allowing for their identification and functional characterization.
Drug Delivery: Using the compound as a linker to attach drugs to targeting moieties like antibodies or nanoparticles.
Biomaterial Functionalization: Modifying the surfaces of scaffolds used in tissue engineering to attach signaling molecules that can influence cell behavior. unive.itnih.gov
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. nih.gov The thieno[3,2-b]pyridine (B153574) core of the subject compound possesses features conducive to participating in supramolecular assemblies. The aromatic rings can engage in π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors or coordinate with metal ions. rsc.orgresearchgate.net
By modifying the sulfonyl chloride group with different functionalities, it is possible to create amphiphilic molecules that self-assemble into well-defined nanostructures like micelles, vesicles, or nanotubes in solution. nih.gov For example, reacting the sulfonyl chloride with a long-chain alkyl amine would yield a molecule with a polar heterocyclic head and a nonpolar tail. Furthermore, the rigid, planar structure of the thienopyridine unit can be exploited in the design of macrocycles and other preorganized structures for host-guest chemistry and anion recognition. researchgate.netresearchgate.net The formation of such organized structures could be controlled by external stimuli like pH, temperature, or the presence of specific guest molecules, leading to the development of "smart" materials. nih.gov
Synergy with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating research and development. nih.gov
In the context of this compound, AI and ML can be applied in several ways:
De Novo Drug Design: Generative AI models can design novel molecules based on the thienopyridine scaffold, optimizing for predicted biological activity against a specific target, as well as desirable physicochemical properties (e.g., solubility, metabolic stability). nih.govcrimsonpublishers.com
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of new, unsynthesized derivatives. nih.gov This includes predicting their efficacy, toxicity, and pharmacokinetic profiles, which helps prioritize the most promising candidates for synthesis and testing. crimsonpublishers.com
Synthesis Prediction: AI tools can analyze the structure of a target derivative and propose the most efficient synthetic route. This can save considerable time and resources in the laboratory by suggesting optimal reagents, catalysts, and reaction conditions.
The integration of AI can create a closed-loop system where new compounds are designed computationally, synthesized via automated platforms, and then tested, with the results fed back into the model to improve its predictive accuracy for the next cycle. researchgate.net
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| Application Area | AI/ML Tool/Technique | Potential Outcome |
|---|---|---|
| Target Identification | Deep Learning | Identifying novel biological targets for thienopyridine-based compounds. crimsonpublishers.com |
| Hit-to-Lead Optimization | Generative Models, Neural Networks | Designing derivatives with improved potency and reduced off-target effects. nih.govnih.gov |
| ADME/Tox Prediction | Machine Learning Models (e.g., SVM, RNN) | Predicting absorption, distribution, metabolism, excretion, and toxicity profiles in silico. nih.gov |
| Synthesis Planning | Retrosynthesis Algorithms | Proposing efficient and cost-effective synthetic pathways. researchgate.net |
Role in Advanced Catalysis and Method Development
The heterocyclic nature of the thieno[3,2-b]pyridine scaffold suggests its potential use in catalysis. Nitrogen- and sulfur-containing heterocycles are common structural motifs in ligands for transition metal catalysts. By chemically modifying the this compound, novel ligands could be synthesized. For example, the sulfonyl chloride could be converted into a sulfonamide bearing a phosphine or another coordinating group, creating a bidentate or tridentate ligand.
These novel ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The specific electronic and steric properties imparted by the thienopyridine core could lead to catalysts with unique reactivity or selectivity compared to existing systems.
Furthermore, the compound itself can serve as a valuable reagent in the development of new synthetic methods. The sulfonyl chloride group is a versatile functional handle. For instance, its reaction with thiols or disulfides under specific conditions could be explored as a new route to sulfonylated products, potentially under continuous flow conditions for improved efficiency and safety. researchgate.net
Q & A
Q. Q: What are the standard synthetic routes for preparing 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride, and how can purity be optimized?
A: The compound is typically synthesized via sulfonation and chlorination of thienopyridine precursors. For example, analogous sulfonyl chlorides like 5-chlorothiophene-2-sulfonyl chloride are prepared by reacting thiophene derivatives with chlorosulfonic acid in the presence of phosphorus pentachloride (PCl₅) . Key steps include:
- Reaction optimization : Controlling temperature (0–5°C) to minimize side reactions.
- Workup : Quenching excess reagents in ice-water and extracting with dichloromethane.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
Reactivity and Functionalization
Q. Q: How does the sulfonyl chloride group in this compound participate in nucleophilic substitutions, and what factors influence regioselectivity?
A: The sulfonyl chloride group is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. Regioselectivity is influenced by:
- Steric effects : Bulky nucleophiles favor substitution at less hindered positions (e.g., pyridine nitrogen vs. sulfur).
- Electronic effects : Electron-withdrawing substituents (e.g., chlorine) on the thienopyridine ring activate specific sites for attack. Comparative studies with 3-(trifluoromethyl)pyridine-2-sulfonyl chloride suggest that meta-directing groups enhance reactivity at the sulfonyl site .
Analytical Characterization
Q. Q: What analytical techniques are most reliable for confirming the structure and purity of this compound?
A:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl group integration.
- Mass spectrometry (HRMS) : Exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 267.93 for C₇H₃Cl₂NO₂S₂).
- FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%).
Safety and Handling
Q. Q: What are the critical safety protocols for handling this compound in the laboratory?
A:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight, moisture-resistant containers at 2–8°C to prevent hydrolysis.
- Spill management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .
Advanced Synthetic Applications
Q. Q: How is this compound utilized in the synthesis of bioactive molecules or materials?
A: It serves as a key intermediate in:
- Pharmaceuticals : Synthesis of sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors) via coupling with aminopyridines .
- Agrochemicals : Derivatization to sulfonate esters with herbicidal activity.
- Materials science : Incorporation into polymers for enhanced thermal stability, leveraging the electron-deficient thienopyridine core .
Contradictory Data Analysis
Q. Q: How can researchers resolve discrepancies in reported reaction yields or byproduct formation during sulfonylation?
A: Common issues and solutions include:
- Low yields : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of chlorosulfonic acid) and reaction time (2–4 hrs).
- Byproducts : Trace hydrolyzed sulfonic acids can be minimized by rigorous drying of solvents (e.g., molecular sieves).
- Validation : Compare kinetic data with structurally similar compounds like pyridine-3-sulfonyl chloride to identify mechanistic outliers .
Computational Modeling
Q. Q: What computational tools can predict the reactivity and electronic properties of this compound?
A:
- DFT calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic hotspots.
- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) for drug design .
Regulatory Compliance
Q. Q: What regulatory guidelines apply to the disposal or international shipping of this compound?
A:
- EPA/DOT : Classify as a corrosive solid (UN 3261) with proper hazard labeling.
- Waste disposal : Neutralize with alkaline solutions (pH >10) before incineration.
- Documentation : Include Safety Data Sheets (SDS) with GHS pictograms (corrosion, acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
